![molecular formula C25H20ClN5OS B2806623 3-{[4-(3-氯苯基)哌嗪-1-基]羰基}苯并咪唑并[1,2-c]喹唑啉-6(5H)-硫酮 CAS No. 440322-57-6](/img/structure/B2806623.png)

3-{[4-(3-氯苯基)哌嗪-1-基]羰基}苯并咪唑并[1,2-c]喹唑啉-6(5H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

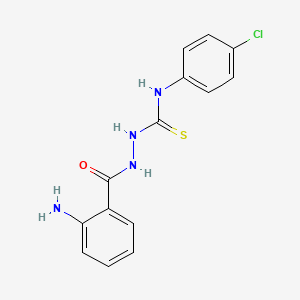

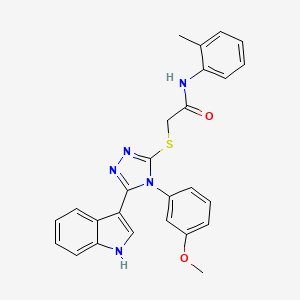

The compound contains several functional groups including a benzimidazole, quinazoline, thione, and a piperazine ring. The presence of these functional groups suggests that the compound could have interesting biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole and quinazoline rings, followed by the introduction of the piperazine ring . The exact synthetic route would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name. It contains a benzimidazole ring fused with a quinazoline ring, and a piperazine ring attached to the benzimidazole ring via a carbonyl group .Chemical Reactions Analysis

The compound, due to the presence of various functional groups, could undergo a variety of chemical reactions. For example, the thione group could undergo reactions with electrophiles, and the piperazine ring could undergo reactions with acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the functional groups present in the molecule. For example, the presence of the piperazine ring could make the compound basic, and the presence of the carbonyl group could make the compound polar .科学研究应用

DNA 结合和细胞染色

与所讨论化合物在结构上相似的苯并咪唑衍生物(如 Hoechst 33258)以其与双链 B-DNA 小沟的强结合力而闻名,特别是与富含 AT 的序列结合。此类化合物已广泛用于细胞生物学中的荧光 DNA 染色,有助于染色体分析、核 DNA 含量测量和其他细胞生物学应用。这突出了所讨论化合物在分子生物学研究和细胞成像技术中的潜在用途 (Issar & Kakkar, 2013)。

光电材料

喹唑啉衍生物(苯并二氮杂类的一部分)因其广泛的生物活性和电致发光特性而被探索用于电子器件、发光元件和光电转换元件。这表明该化合物在光电材料开发中具有潜力,为创建有机发光二极管 (OLED)(包括高效和新颖的光致发光材料)提供了新途径 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。

抗癌活性

喹唑啉衍生物已显示出抗癌活性,特别是对结直肠癌,通过调节参与癌症进展的特定基因和蛋白质的表达。这表明所讨论的化合物也可能作为开发抗癌剂的模板,因为它的结构复杂且其组分的生物活性已知 (Moorthy, Singh, Chandraker, & Karthikeyan, 2023)。

中枢神经系统 (CNS) 药物开发

芳基哌嗪衍生物(该化合物结构的一部分)已用于治疗各种 CNS 疾病,包括抑郁症、精神病和焦虑症。这指出了该化合物在开发新的 CNS 作用药物中的探索潜力,可能具有更高的疗效和更少的副作用 (Caccia, 2007)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been found to interact withserotonin receptors (5-HT receptors) . These receptors play a crucial role in regulating mood, anxiety, sleep, and many other physiological processes.

Mode of Action

The compound likely interacts with its targets through binding to the active sites of the serotonin receptors . This interaction can lead to changes in the receptor’s conformation and subsequent activation or inhibition of the receptor’s function.

Biochemical Pathways

The activation or inhibition of serotonin receptors can affect various biochemical pathways. For instance, the activation of certain serotonin receptors can lead to the inhibition of adenylyl cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This can have downstream effects on protein kinase A activity and ultimately influence cellular processes such as gene transcription .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific serotonin receptor it targets and the cellular context. For instance, if the compound targets a serotonin receptor that inhibits adenylyl cyclase, it could lead to reduced levels of cAMP and decreased protein kinase A activity. This could ultimately influence various cellular processes, including gene transcription .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and its ability to bind to its target. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

属性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN5OS/c26-17-4-3-5-18(15-17)29-10-12-30(13-11-29)24(32)16-8-9-19-21(14-16)28-25(33)31-22-7-2-1-6-20(22)27-23(19)31/h1-9,14-15H,10-13H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEHFGJCYOTKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2806547.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2806551.png)

![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2806559.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2806562.png)

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)